dicyclohexyltin dibromide
Overview
Description
dicyclohexyltin dibromide is an organotin compound with the molecular formula C12H20Br2Sn It is a derivative of stannane, where two bromine atoms and two cyclohexyl groups are bonded to the tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
dicyclohexyltin dibromide can be synthesized through several methods. One common approach involves the reaction of cyclohexyltin trihalides with bromine in the presence of a suitable solvent. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of stannane, dibromodicyclohexyl- may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction environment. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
dicyclohexyltin dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Scientific Research Applications
dicyclohexyltin dibromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic areas.
Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are beneficial.
Mechanism of Action
The mechanism by which stannane, dibromodicyclohexyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with biological molecules, affecting their function. In catalytic applications, the compound can facilitate reactions by stabilizing transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
Stannane (SnH4): A simpler tin hydride with different reactivity and applications.
Tributyltin hydride (Bu3SnH): Another organotin compound used in organic synthesis.
Tetramethyltin (Me4Sn): A volatile organotin compound with distinct properties.
Uniqueness
dicyclohexyltin dibromide is unique due to the presence of both bromine atoms and cyclohexyl groups, which impart specific reactivity and stability. This makes it suitable for applications where other organotin compounds may not be as effective.
Properties
IUPAC Name |
dibromo(dicyclohexyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11.2BrH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1H,2-6H2;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFTTZVNBAHQBF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Br2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183725 | |
Record name | Dibromodicyclohexylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2954-94-1 | |
Record name | Stannane, dibromodicyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2954-94-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibromodicyclohexylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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